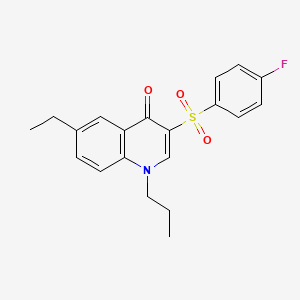
6-ethyl-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one is a synthetic compound that belongs to the class of quinolone derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
Antibacterial Applications
Research on quinoline derivatives, such as the one mentioned, often focuses on their antibacterial properties. For instance, compounds structurally related to quinolines have been synthesized and evaluated for their potential as broad-spectrum antibacterial agents. These compounds have shown efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), highlighting their importance in addressing antibiotic resistance (Hashimoto et al., 2007).
Anticancer Activity
Quinoline derivatives have also been explored for their anticancer properties. A study described the synthesis and biological evaluation of a new quinazolinone-based derivative, showing potent cytotoxic activity against various human cancer cell lines. This compound was a potent inhibitor of VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an anti-cancer agent (Riadi et al., 2021).
Enzyme Inhibition
Some quinoline derivatives have been investigated for their enzyme inhibitory activities. For example, sulfonamide and sulfone analogs of tetrahydroisoquinolines were studied for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine synthesis. These studies contribute to understanding the molecular interactions of such compounds and their potential therapeutic applications (Grunewald et al., 2006).
Synthesis and Characterization
The synthesis and characterization of fluoro-substituted benzothiazoles containing sulphonamido quinazolinyl imidazole have been reported. These compounds were synthesized using Ethylchloroformate and 2-aminobenzothiazoles, further evaluated for their antimicrobial, anti-inflammatory, and other biological activities, showcasing the diverse applications of such molecules in medicinal chemistry (Patel et al., 2009).
特性
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-3-11-22-13-19(26(24,25)16-8-6-15(21)7-9-16)20(23)17-12-14(4-2)5-10-18(17)22/h5-10,12-13H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFICICXOLQLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2798570.png)
![methyl 5-cyano-1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B2798571.png)
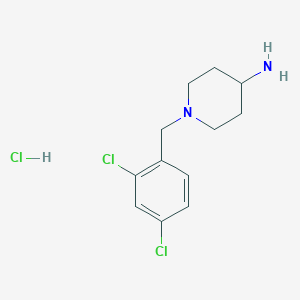
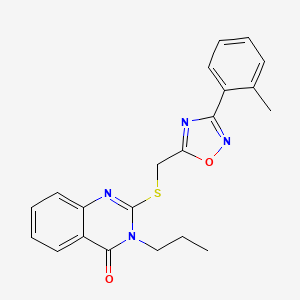
![ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate](/img/structure/B2798578.png)
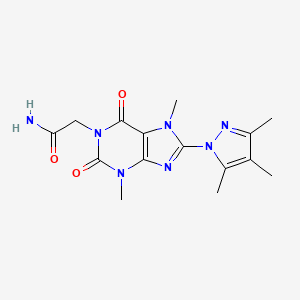
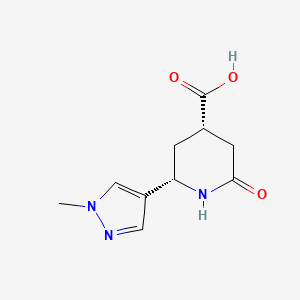

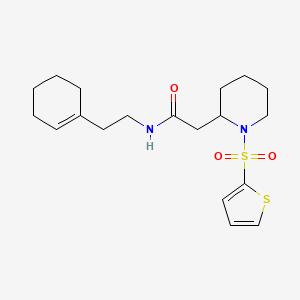
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2798586.png)
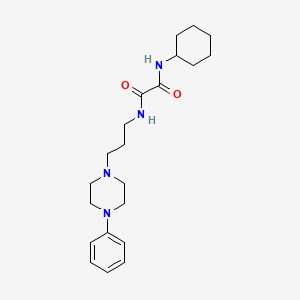
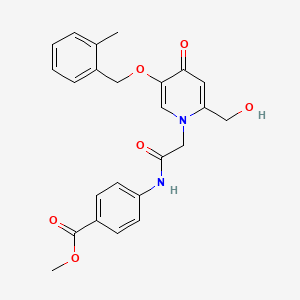
![2-((4-chlorobenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798590.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2798592.png)
